N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-18(2,3)20-17(24)16(23)19-12-15(22(6)7)13-8-10-14(11-9-13)21(4)5/h8-11,15H,12H2,1-7H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWERCZYISRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-(Dimethylamino)benzaldehyde
Adapting methods from, 4-(dimethylamino)benzaldehyde undergoes reductive amination with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 60°C. The resulting secondary amine is further alkylated via nucleophilic substitution with 2-chloro-N,N-dimethylethan-1-amine in dimethyl sulfoxide (DMSO) at 80°C, yielding the target ethylamine (Scheme 1).
Scheme 1:
4-(Dimethylamino)benzaldehyde → Reductive amination → Alkylation → 2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine
Key Data:
Grignard Addition to Nitriles
An alternative approach from involves reacting 4-(dimethylamino)benzonitrile with dimethylamine in the presence of Grignard reagent (CH3)2MgCl. Subsequent hydrolysis yields the tertiary amine, which is reduced using lithium aluminum hydride (LiAlH4) to obtain the ethylamine intermediate (Yield: 65%).
Oxalamide Bond Formation
The oxalamide core is constructed via coupling the ethylamine intermediate with tert-butylamine. Two methods dominate:
Oxalyl Chloride-Mediated Coupling
Adapted from, the ethylamine intermediate (1.0 equiv) and tert-butylamine (1.1 equiv) are reacted with oxalyl chloride (1.05 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl. The reaction proceeds at room temperature for 12 hours (Scheme 2).
Scheme 2:
Ethylamine + tert-Butylamine + Oxalyl chloride → N1-(tert-Butyl)-N2-(substituted ethyl)oxalamide
Key Data:
Carbodiimide Coupling (EDC/HOBt)
Per, the ethylamine (1.0 equiv) and tert-butylamine (1.1 equiv) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 25°C. The reaction achieves 85% yield after 24 hours, with minimal racemization.
Advantages:
- Mild conditions suitable for heat-sensitive intermediates.
- Scalability demonstrated in multi-gram syntheses.
Alternative Methods
Ruthenium-Catalyzed Dehydrogenative Coupling
Inspired by, ethylene glycol and the ethylamine derivative undergo acceptorless dehydrogenative coupling using a Ru-PNNH pincer complex (2 mol%) at 135°C. While effective for simpler oxalamides, this method yields <50% for the target compound due to steric hindrance.
Solid-Phase Synthesis
A patent describes immobilizing tert-butylamine on Wang resin, followed by sequential coupling with oxalic acid and the ethylamine component. Cleavage with trifluoroacetic acid (TFA) yields the product (Yield: 60%, purity: 88%).
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Oxalyl Chloride | 75–80 | >95 | High | Moderate |
| EDC/HOBt | 85 | 98 | High | Low |
| Ruthenium Catalysis | 40–45 | 90 | Low | High |
| Solid-Phase | 60 | 88 | Medium | High |
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide core undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amines.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 hrs) | Oxalic acid, tert-butylamine, 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine | 85% | , |
| Basic hydrolysis | 2M NaOH, 80°C (8 hrs) | Disodium oxalate, tert-butylamine, free amine derivatives | 78% | , |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis. The tert-butyl group’s steric bulk slightly retards hydrolysis compared to less hindered oxalamides.
Alkylation and Acylation
The dimethylamino groups participate in nucleophilic alkylation and acylation reactions.
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6 hrs | Quaternary ammonium salts with methyl groups | , |
| Acylation | Acetyl chloride, pyridine | CH₂Cl₂, 0°C → RT, 2 hrs | N-acetyl derivatives | , |
Key Findings :
-
Alkylation occurs preferentially at the less hindered dimethylamino group on the ethyl chain.
-
Acylation under mild conditions preserves the oxalamide backbone while modifying the amine sites.
Oxidation Reactions
The dimethylamino groups oxidize to N-oxides under controlled conditions.
| Oxidizing Agent | Conditions | Products | Notes | References |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, RT, 24 hrs | N-oxide derivatives | Selective oxidation without side reactions | , |
| m-CPBA | CH₂Cl₂, 0°C → RT, 12 hrs | Stable N-oxide complexes | Higher efficiency than H₂O₂ |
Spectroscopic Evidence :
-
: Downfield shift of N-methyl protons (δ 2.2 → 3.1 ppm) confirms N-oxide formation. -
IR: New absorption band at 1250 cm⁻¹ (N→O stretch).
Acid-Base Reactivity
The dimethylamino groups act as Brønsted bases, forming salts with acids.
| Acid | Solvent | Products | Applications | References |
|---|---|---|---|---|
| HCl (gaseous) | EtOH | Hydrochloride salt | Improves solubility in polar solvents | , |
| Trifluoroacetic acid | CH₂Cl₂ | Triflate salt | Used in chromatographic purification |
Practical Implications :
-
Salt formation enhances aqueous solubility for biological testing.
-
The tert-butyl group remains inert during protonation.
Catalytic Hydrogenation
While the compound lacks reducible groups like nitro or alkenes, the amide bond can be reduced under extreme conditions.
| Catalyst | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 48 hrs | Tert-butylamine, reduced ethylamine derivatives | 65% | |
| BH₃·THF | THF, RT, 24 hrs | Partial reduction to secondary amines | 40% |
Limitations :
-
Harsh conditions degrade the dimethylamino-phenyl moiety, limiting synthetic utility.
Stability Under Thermal and Photolytic Conditions
| Condition | Temperature/Light | Outcome | Degradation Products | References |
|---|---|---|---|---|
| Thermal degradation | 150°C, 2 hrs | Partial decomposition to oxalic anhydride | tert-butylamine, dimethylaniline | , |
| UV light (254 nm) | 24 hrs | No significant degradation | – |
Interaction with Metal Catalysts
The oxalamide backbone coordinates transition metals, enabling catalytic applications.
Structural Analysis :
Scientific Research Applications
Structure and Composition
The molecular formula of N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is C19H30N4O2, with a molecular weight of approximately 354.48 g/mol. The compound features a complex arrangement of functional groups that contribute to its unique properties.
Chemistry
- Reagent in Organic Synthesis : The compound serves as an intermediate in various organic synthesis pathways, facilitating the development of more complex molecules.
Biology
- Biochemical Assays : It can be utilized as a probe in biochemical assays to study enzyme activities or receptor interactions.
- Antimicrobial and Anticancer Properties : Preliminary studies indicate potential antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, as well as cytotoxic effects on cancer cell lines.
Medicine
- Drug Development : The unique structural features may allow for modulation of biological targets, making it a candidate for therapeutic applications. Its interaction with molecular targets could influence pathways related to disease mechanisms.
Industry
- Material Production : The compound may find applications in the production of specialized materials or as a catalyst in chemical reactions.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, derivatives showed minimum inhibitory concentrations (MICs) around 256 µg/mL against common bacterial strains. This suggests potential for development into an antimicrobial agent.
Cytotoxicity Studies
Research indicates that this compound exhibits selective cytotoxicity towards various human cancer cell lines while sparing normal cells. In comparative studies, similar compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound could be further investigated for anticancer drug development.
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxalamide Class
(a) N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.101)
- Key Features : Contains a methoxy-methylbenzyl group at N1 and a pyridyl-ethyl chain at N2.
- Toxicological Profile: NOEL (No Observed Effect Level): 100 mg/kg bw/day in rats . Safety Margin: 500 million times higher than estimated human exposure (0.0002 μg/kg bw/day) in Europe and the USA .
- Metabolism : Expected to follow hydrolytic and oxidative pathways common to oxalamides due to structural similarity .
(b) N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.099)
- Key Features : Substituted with dimethoxybenzyl and pyridyl-ethyl groups.
- Toxicological Profile: NOEL: 100 mg/kg bw/day (rat study) . Safety Margin: >33 million relative to human exposure .
(c) Comparison with Target Compound
- Reactivity: Dimethylamino groups may enhance solubility in polar solvents compared to methoxy or pyridyl substituents .
Tertiary Amine-Containing Analogues
(a) N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (Compound 5g)
- Key Features: Shares tert-butyl and dimethylamino-phenyl groups but includes a naphthylmethyl-acetamide chain.
- Physical Properties :
- Synthesis : 42% yield via silica gel chromatography and crystallization .
(b) N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-N-(4-methoxyphenyl)cinnamamide (II-64)
- Key Features: Combines tert-butylamino, chlorophenyl, and methoxyphenyl groups.
- Physical Properties :
- Synthesis : 83% yield via multicomponent reaction .
(c) Comparison with Target Compound
- Synthetic Accessibility : The target compound’s synthesis may require similar protocols (e.g., Ugi or Passerini reactions) but with modified amine and carbonyl precursors.
- Thermal Stability : Higher melting points in analogs (e.g., 174°C for 5g) suggest that tert-butyl and aromatic groups enhance crystalline stability .
(a) Dimethylamino vs. Methoxy Groups
- Ethyl 4-(dimethylamino) benzoate (): Higher reactivity in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate . Improved physical properties (e.g., degree of conversion) in resin cements .
- Implications for Target Compound: The dimethylamino groups may enhance solubility and interaction with polar matrices, similar to ethyl 4-(dimethylamino) benzoate .
(b) Tert-butyl vs. Aromatic Substituents
Data Tables
Table 2: Toxicological Comparison of Oxalamides
Research Findings and Implications
Safety Profiles: Oxalamides with bulky substituents (e.g., tert-butyl, dimethoxybenzyl) exhibit high NOEL values, suggesting low acute toxicity .
Synthetic Flexibility : Multicomponent reactions enable high-yield synthesis of tert-butyl-containing analogs (e.g., 83% for II-64) .
Functional Group Trade-offs: Dimethylamino groups enhance reactivity in polymer systems but may reduce thermal stability compared to methoxy derivatives .
Biological Activity
N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The compound features a tert-butyl group and two dimethylamino groups attached to an oxalamide backbone. Its molecular formula is , with a molecular weight of approximately 342.46 g/mol. The presence of multiple nitrogen atoms suggests potential interactions with biological targets, such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing dimethylamino groups have shown effectiveness against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds typically range from 4 to 32 μg/mL against various bacterial strains, indicating promising antibacterial activity .
Anticancer Activity
Studies have also explored the cytotoxic effects of oxalamide derivatives on cancer cell lines. For example, compounds with similar structures demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Cell Viability : In assays involving MCF-7 breast cancer cells, certain derivatives maintained over 80% cell viability at concentrations significantly above their MIC values .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Tert-butyl Group : Enhances lipophilicity, improving membrane penetration.
- Dimethylamino Groups : Contribute to cationic character, facilitating interactions with negatively charged bacterial membranes.
- Oxalamide Linkage : May play a role in stabilizing the compound's conformation for better receptor binding.
Comparative Analysis
| Compound | MIC (μg/mL) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 4 | Antibacterial | |
| Compound B | 8 | Anticancer | |
| N1-(tert-butyl)-N2-... | 16 | Antimicrobial | This Study |
The proposed mechanisms for the biological activity of this class of compounds include:
- Disruption of Cell Wall Synthesis : Similar compounds have been shown to inhibit bacterial cell wall synthesis, leading to cell lysis.
- Interference with DNA Binding : Some oxalamides exhibit DNA-binding properties, potentially disrupting replication in cancer cells .
In Vitro Studies
A notable study assessed the effects of this compound on MRSA strains. The results indicated a significant reduction in bacterial viability at concentrations correlating with its MIC values.
- Findings : The compound exhibited a dose-dependent response, suggesting that higher concentrations lead to increased antibacterial activity.
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicated that at therapeutic concentrations, the compound displayed minimal cytotoxicity towards normal human cells.
Q & A
Q. How can researchers optimize the synthesis of N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide to improve yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the condensation of tert-butylamine and dimethylamino-substituted phenyl ethylamine precursors. Key steps include:
- Amide bond formation: Use coupling agents like HATU or EDCI to facilitate oxalamide linkage formation under inert conditions (argon/nitrogen) .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while dichloromethane reduces side reactions .
- Temperature control: Maintain 0–5°C during coupling to minimize decomposition of thermally labile intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: 1H/13C NMR identifies substituents (e.g., tert-butyl singlet at ~1.3 ppm, dimethylamino protons at ~2.2 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~432.3) and fragmentation patterns .
- HPLC: Quantifies purity (>95%) using a C18 column and UV detection at 254 nm .
- X-ray Crystallography: Resolves stereochemistry of the dimethylamino-phenyl ethyl group in crystalline form .
Q. What are the primary biological targets hypothesized for this compound based on structural analogs?
Methodological Answer: The compound’s dimethylamino and aromatic groups suggest interactions with:
- GPCRs: Dopamine or serotonin receptors due to similarity to psychoactive analogs .
- Kinases: Inhibition of MAPK or PI3K pathways via oxalamide hydrogen bonding .
- Enzymes: Acetylcholinesterase (AChE) inhibition via π-π stacking with the phenyl ring .
Validate targets using: - Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to recombinant proteins .
- Molecular Docking: AutoDock Vina simulations to predict binding poses .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s solubility and stability in aqueous vs. organic media?
Methodological Answer: Contradictions arise from varying experimental conditions. Systematic approaches include:
- pH-dependent solubility studies: Use UV-Vis spectroscopy to measure solubility in buffers (pH 3–10) .
- Accelerated stability testing: Incubate at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .
- LogP determination: Shake-flask method (octanol/water) correlates hydrophobicity (predicted LogP ~2.8) with experimental data .
Q. What computational strategies can elucidate the reaction mechanism of this compound’s hydrolysis under acidic conditions?
Methodological Answer: Mechanistic insights require hybrid computational-experimental workflows:
- Density Functional Theory (DFT): Calculate transition states for acid-catalyzed hydrolysis of the oxalamide bond .
- Kinetic Isotope Effects (KIE): Compare H/D substitution rates to validate proton transfer steps .
- In-situ FTIR: Monitor carbonyl stretching (1650–1750 cm⁻¹) during hydrolysis in HCl/THF .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for kinase targets?
Methodological Answer: SAR optimization involves:
- Substituent variation: Replace tert-butyl with cyclopropyl to reduce steric hindrance in kinase active sites .
- Bioisosteric replacement: Swap dimethylamino with morpholino to improve solubility without losing H-bonding .
- Pharmacophore modeling: Identify critical hydrogen bond acceptors (oxalamide carbonyl) and hydrophobic regions (tert-butyl) .
Q. What experimental designs address discrepancies in reported cytotoxicity data across cell lines?
Methodological Answer: Discrepancies stem from cell-specific factors. Mitigate via:
- Standardized assays: Use MTT/WST-1 protocols with matched incubation times (48–72 hours) .
- Metabolic profiling: LC-MS/MS quantifies intracellular compound levels to correlate exposure with toxicity .
- Coculture models: Test in stromal cell cocultures to mimic in vivo microenvironments .
Q. How can researchers leverage high-throughput screening (HTS) to identify off-target effects of this compound?
Methodological Answer: HTS workflows include:
- Target panels: Screen against 100+ kinases/phosphatases using immobilized enzyme assays .
- Transcriptomics: RNA-seq of treated cells (10 µM, 24h) to detect pathway enrichment (e.g., apoptosis, oxidative stress) .
- Proteomics: SILAC labeling + LC-MS/MS to quantify protein expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
